2-(benzylsulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-PHENYLMETHANESULFONYLACETAMIDE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group, which is a key functional group in many biologically active molecules, and a phenylmethanesulfonylacetamide moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-PHENYLMETHANESULFONYLACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylpyrimidine-2-amine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-aminophenylmethanesulfonylacetamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-PHENYLMETHANESULFONYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-PHENYLMETHANESULFONYLACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-PHENYLMETHANESULFONYLACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the compound can interact with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)sulfamoyl]phenyl}acetamide
- Ethyl 4-amino-5-cyano-1-[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl-1,6-dihydro-6-iminopyridazine-3-carboxylate
Uniqueness
N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-PHENYLMETHANESULFONYLACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C20H20N4O5S2 |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-benzylsulfonyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C20H20N4O5S2/c1-15-11-12-21-20(22-15)24-31(28,29)18-9-7-17(8-10-18)23-19(25)14-30(26,27)13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,23,25)(H,21,22,24) |
InChI Key |
DGCDRPCXKUWJNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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